molecular formula C9H12FN B13411936 2-(2-Fluoro-4-methylphenyl)ethan-1-amine CAS No. 771573-06-9

2-(2-Fluoro-4-methylphenyl)ethan-1-amine

Cat. No.: B13411936
CAS No.: 771573-06-9
M. Wt: 153.20 g/mol
InChI Key: NNAXHWXWPAUILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine and methyl substitutions on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
  • 2-Methylphenethylamine
  • 2-Fluorophenethylamine

Uniqueness

2-(2-Fluoro-4-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds. The presence of the fluorine atom can enhance metabolic stability and alter the compound’s electronic properties, making it a valuable molecule for various research applications.

Properties

CAS No.

771573-06-9

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

2-(2-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4-5,11H2,1H3

InChI Key

NNAXHWXWPAUILZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.